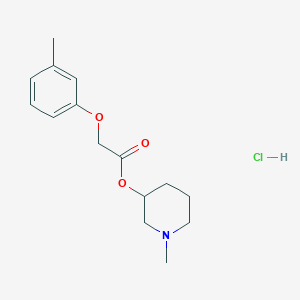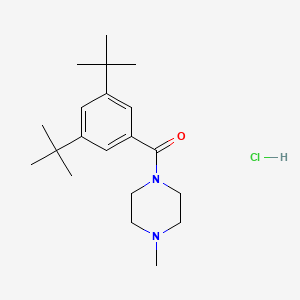
1-(3,5-di-tert-butylbenzoyl)-4-methylpiperazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of free bases followed by their conversion to hydrochloride salts. Techniques like 13C-CP/MAS and 15N-CP/MAS NMR, along with IR spectroscopy, are employed to determine the protonation positions on nitrogen atoms in the piperazine ring when transformed into hydrochloride salts (Marvanová et al., 2016). Furthermore, related synthetic pathways highlight the conversion of specific benzoyl and piperazine derivatives through reactions involving bromination and subsequent oxidation steps (Lai Yi, 2003).
Molecular Structure Analysis
Molecular structure characterization often employs techniques like single-crystal X-ray diffraction to elucidate compound geometries. For instance, compounds with tert-butyl groups and related structural motifs have been analyzed to detail their crystallization systems and molecular parameters, indicating the complexity and specificity of such molecular structures (叶姣 et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives can lead to the formation of various structural motifs, such as H-bonded complexes, indicating the reactive versatility of the piperazine ring and associated functional groups (Ching‐Yao Lin et al., 2007). Additionally, reactions with electrophiles and nucleophiles, showcasing the reactivity and potential for the synthesis of complex molecules, are highlighted in studies focusing on similar compounds (Blake et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including solubility and melting points, are critical for understanding their behavior in different environments and applications. The solubility in organic solvents like dichloromethane and their specific melting point ranges are important metrics for assessing the usability and handling of the compound (Galloway & Spring, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and conditions for specific transformations, such as the synthesis of dimagnesiated aromatic compounds, underscore the compound's versatility. Studies show how treating related compounds with specific reagents like methylmagnesium chloride can lead to novel structures, illustrating the wide range of chemical properties these molecules can exhibit (Reck & Winter, 1997).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3,5-ditert-butylphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O.ClH/c1-19(2,3)16-12-15(13-17(14-16)20(4,5)6)18(23)22-10-8-21(7)9-11-22;/h12-14H,8-11H2,1-7H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWWIRJTWBSKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Ditert-butylphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol](/img/structure/B4016308.png)

![2-[4-ethyl-5-oxo-3-(piperidin-4-ylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4016314.png)
![2-(methoxycarbonyl)phenyl 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4016322.png)
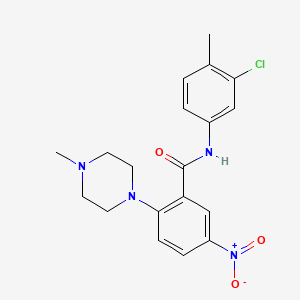
![N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4016342.png)
![1-(ethylthio)-4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}phthalazine](/img/structure/B4016361.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4016371.png)
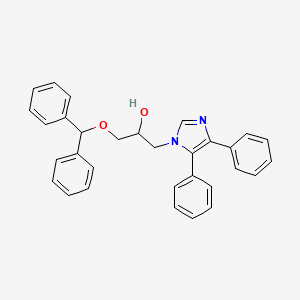
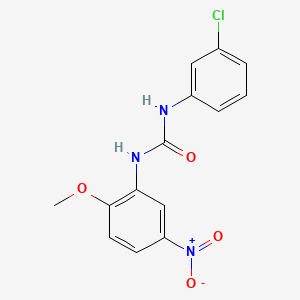

![ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate](/img/structure/B4016402.png)
![{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid](/img/structure/B4016411.png)
